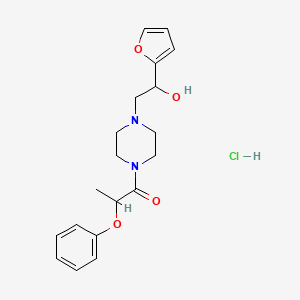

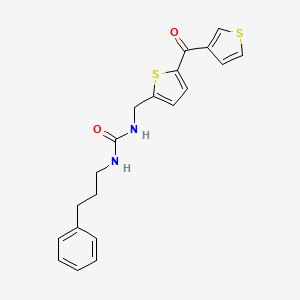

![molecular formula C23H29N3O4S2 B2547879 6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 683765-77-7](/img/structure/B2547879.png)

6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the benzo[b]thiophene class, which has been studied for its potential as a neurokinin-2 (NK2) receptor antagonist. The structure-activity relationship of similar compounds has been explored to optimize their in vivo antagonist activity, as seen in the first paper, where a related molecule demonstrated subnanomolar potency in vitro and high potency in vivo .

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been reported using the Gewald three-component reaction. This reaction involves cyclohexanones, alkyl cyanoacetates, and sulfur to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. These intermediates can then undergo dehydrogenation to form alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by a thiophene ring fused to a benzene ring. The compound likely possesses additional functional groups, such as a sulfonyl group and a carboxamide moiety, which could influence its binding affinity and selectivity to biological targets like the NK2 receptor. The exact molecular interactions and conformation would require further analysis, possibly through computational modeling or crystallography.

Chemical Reactions Analysis

Chemical reactions involving benzo[b]thiophene derivatives can include alkylation and oxidation. For instance, the third paper describes the preparation of a dibenzo[b,g][1,5]thiazocine derivative, which upon methylation and oxidation, yielded various products including sulfoxides and sulfones . These reactions demonstrate the reactivity of the sulfur-containing ring and how it can be chemically modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a sulfonyl group could increase its polarity and potentially its solubility in aqueous solutions. The carboxamide moiety could engage in hydrogen bonding, affecting its pharmacokinetic properties. The exact properties such as melting point, boiling point, solubility, and stability would require empirical determination through experiments such as NMR, mass spectrometry, and chromatography.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Drug Development

The compound's core structure is utilized in the synthesis of heterocyclic compounds, demonstrating its importance in medicinal chemistry. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized for producing derivatives with potential therapeutic applications, showcasing the versatility of this compound's framework in creating pharmacologically active molecules (Mohareb et al., 2004).

Inhibition of Cell Adhesion

The compound is part of a class of molecules that have been studied for their ability to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are critical for the inflammatory process. This inhibition suggests potential applications in developing anti-inflammatory agents (Boschelli et al., 1995).

Antibacterial Evaluation

Compounds derived from this chemical scaffold have been evaluated for their antibacterial properties, highlighting its role in the development of new antibacterial agents. The synthesis and evaluation of various derivatives have shown valuable antibacterial activities, which is crucial for addressing antibiotic resistance (Aziz‐ur‐Rehman et al., 2017).

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, related to the compound , have shown potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. This indicates the compound’s relevance in the search for new treatments for eye conditions (Graham et al., 1989).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from related compounds have displayed significant antiarrhythmic, serotonin antagonist, and antianxiety activities in pharmacological screenings. This suggests the potential for developing new therapeutics in cardiovascular and mental health areas (Amr et al., 2010).

Propriétés

IUPAC Name |

6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S2/c1-14-6-11-18-19(13-14)31-23(20(18)21(24)27)25-22(28)16-7-9-17(10-8-16)32(29,30)26-12-4-3-5-15(26)2/h7-10,14-15H,3-6,11-13H2,1-2H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRAYBVOOPMCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

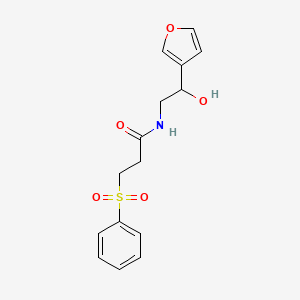

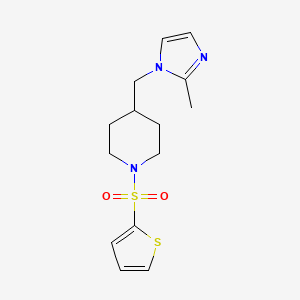

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

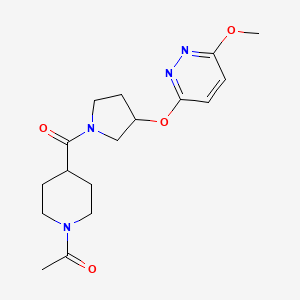

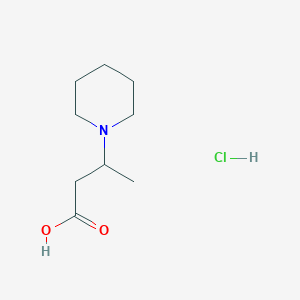

![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)

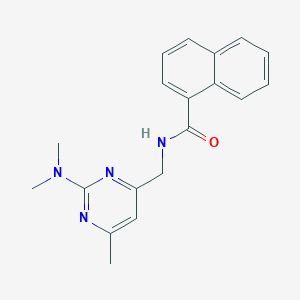

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate](/img/structure/B2547810.png)

![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B2547813.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547817.png)